molecular formula C13H19NO B5267977 2-(3-methylphenyl)-N-(2-methylpropyl)acetamide

2-(3-methylphenyl)-N-(2-methylpropyl)acetamide

Cat. No.: B5267977
M. Wt: 205.30 g/mol
InChI Key: YPODRCUDSTVLKE-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(2-methylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-methylphenyl group and a 2-methylpropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(2-methylpropyl)acetamide typically involves the reaction of 3-methylphenylacetic acid with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted acetamides.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-N-(2-methylpropyl)acetamide: shares structural similarities with other acetamides such as N-phenylacetamide and N-(2-methylpropyl)acetamide.

    N-phenylacetamide: Contains a phenyl group instead of a 3-methylphenyl group.

    N-(2-methylpropyl)acetamide: Lacks the 3-methylphenyl group.

Uniqueness

The presence of both the 3-methylphenyl and 2-methylpropyl groups in this compound imparts unique chemical and biological properties to the compound. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)9-14-13(15)8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPODRCUDSTVLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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